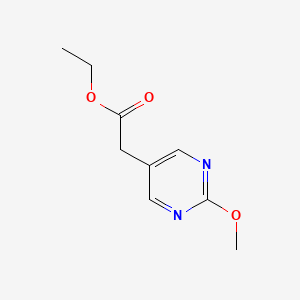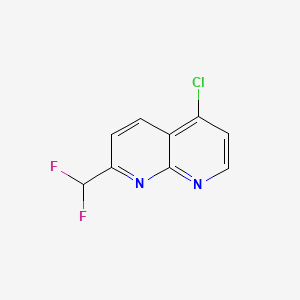![molecular formula C19H26N2O3 B13685966 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde is a complex organic compound that belongs to the family of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts significant stability and reactivity. The compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
Preparation Methods
The synthesis of 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the synthesis of tropane alkaloids . This process often includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold . Industrial production methods may involve the use of advanced catalytic processes and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the aldehyde group into a carboxylic acid.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group attached to the bicyclic structure.
Condensation: It can react with acyl chlorides or anhydrides to form amides or esters.
Scientific Research Applications
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde can be compared with other similar compounds such as:
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached to the scaffold.
8-Boc-3,8-diazabicyclo[3.2.1]octane: Another related compound used in the preparation of pharmaceutical derivatives.
3-Benzyl-3,8-diazabicyclo[3.2.1]octane: This compound shares the core structure but lacks the Boc protecting group and the aldehyde functionality.
The uniqueness of 3-Benzyl-8-Boc-3,8-diazabicyclo[32
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 3-benzyl-1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-16-9-10-19(21,14-22)13-20(12-16)11-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3 |
InChI Key |
AHVJZHDIBISBPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CN(C2)CC3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


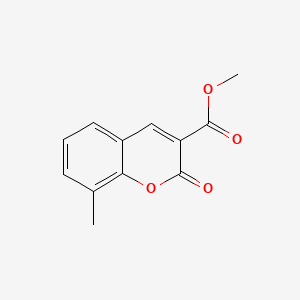

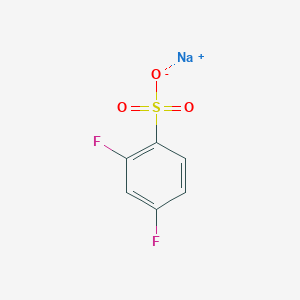

![1-(Trifluoromethyl)naphtho[2,1-b]furan](/img/structure/B13685910.png)
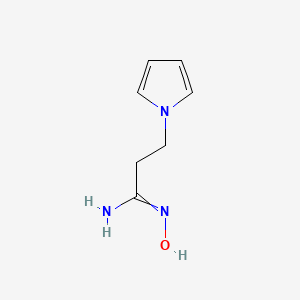
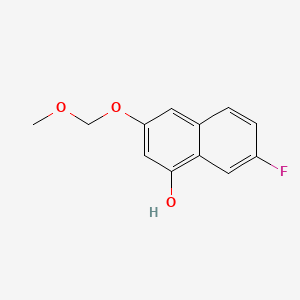
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685939.png)
![(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13685943.png)
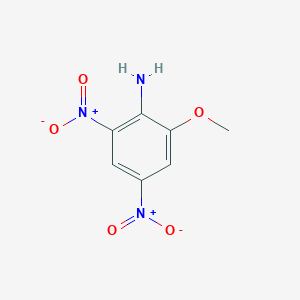
![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)
